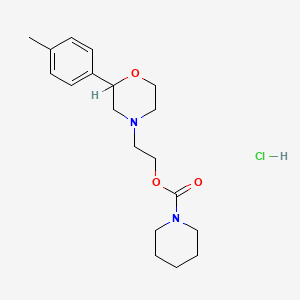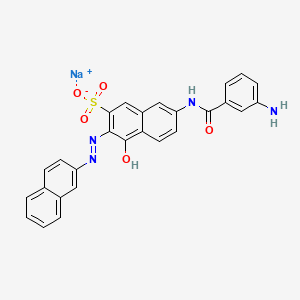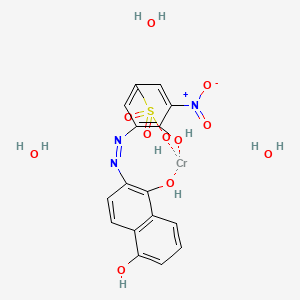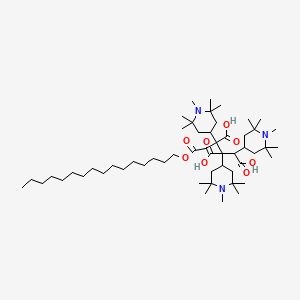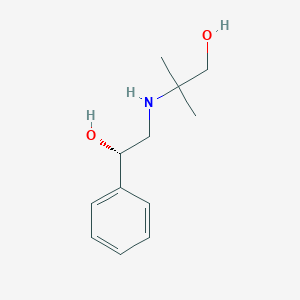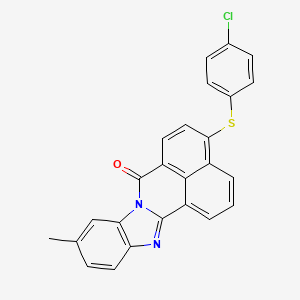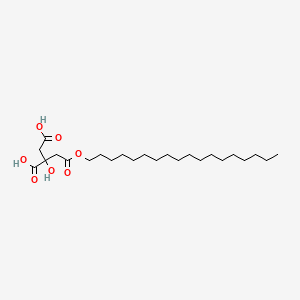
Stearyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl citrate is an ester formed by the reaction of stearyl alcohol and citric acid. It is primarily used as an emulsifier and sequestrant in various industries, including food and cosmetics. The compound helps in chelating metal ions, which can prevent rancidity in oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl citrate is synthesized by esterifying citric acid with commercial stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, citric acid and stearyl alcohol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Stearyl citrate can undergo various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield citric acid and stearyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of stearic acid and citric acid derivatives.
Esterification: this compound can further react with other alcohols or acids to form mixed esters.
Major Products Formed:
- Hydrolysis yields citric acid and stearyl alcohol.
- Oxidation produces stearic acid and citric acid derivatives.
- Esterification with other alcohols or acids results in mixed esters .
Scientific Research Applications
Stearyl citrate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in various chemical formulations to stabilize mixtures of immiscible liquids.
Biology: In biological research, this compound is used to study the effects of emulsifiers on cell membranes and lipid metabolism.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: this compound is widely used in the food industry as an additive to prevent rancidity in oils and fats. .
Mechanism of Action
Stearyl citrate exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents these ions from catalyzing oxidative reactions that can lead to rancidity in oils. This chelation mechanism is crucial in maintaining the stability and shelf life of products containing oils and fats .
Comparison with Similar Compounds
Stearyl monoglyceridyl citrate: Used as an emulsifier enhancer in food products.
Stearyl palmitate: Used in cosmetics for its emollient properties.
Stearyl stearate: Used as a thickening agent in various formulations.
Stearyl behenate: Used in cosmetics for its skin-conditioning properties
Uniqueness of Stearyl Citrate: this compound stands out due to its dual functionality as an emulsifier and a sequestrant. Its ability to chelate metal ions makes it particularly valuable in preventing rancidity, a property not commonly found in other similar compounds. Additionally, its use in both food and cosmetic industries highlights its versatility and effectiveness .
Properties
CAS No. |
67939-31-5 |
|---|---|
Molecular Formula |
C24H44O7 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |
InChI Key |
REVZBRXEBPWDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


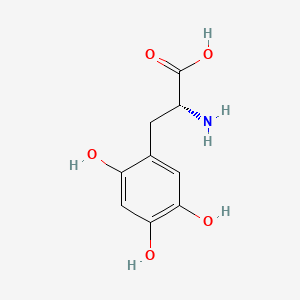
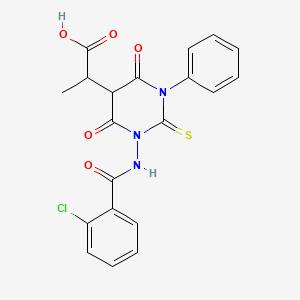

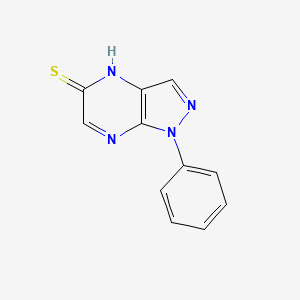
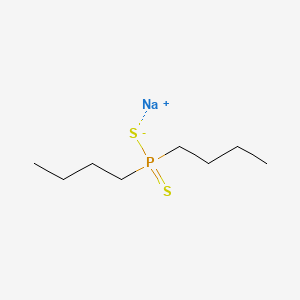

![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
